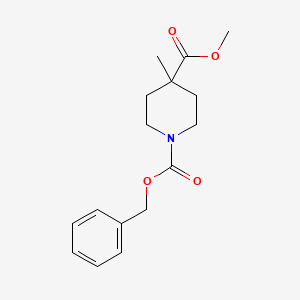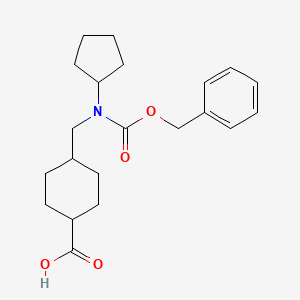![molecular formula C9H11N5O B13718846 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32632542” is known chemically as 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol It is a heterocyclic organic compound that features both pyrazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol typically involves the reaction of 4-amino-2-chloropyrimidine with 1-pyrazole ethanol under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or hydroxylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential as a ligand in coordination chemistry.
Biology: In biological research, 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol is investigated for its potential as an enzyme inhibitor, particularly in the context of pyrimidine metabolism.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: In the industrial sector, the compound is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in DNA synthesis and repair processes. This mechanism is particularly relevant in the context of its potential anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
- 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]methanol
- 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]propane
Comparison: Compared to its analogs, 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol exhibits unique properties due to the presence of the ethanol group, which can influence its solubility and reactivity. This makes it a more versatile compound for various applications in chemistry and biology.
Eigenschaften
Molekularformel |
C9H11N5O |
|---|---|
Molekulargewicht |
205.22 g/mol |
IUPAC-Name |
2-[4-(4-aminopyrimidin-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H11N5O/c10-8-1-2-11-9(13-8)7-5-12-14(6-7)3-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,13) |
InChI-Schlüssel |
QABYMWXDOMJVEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N)C2=CN(N=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)



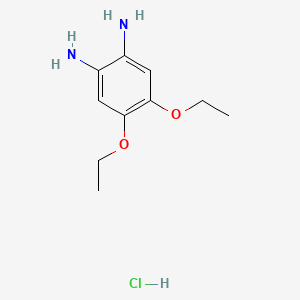
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
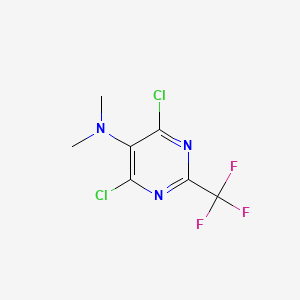
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
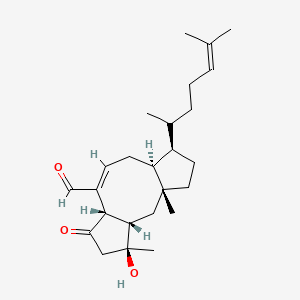
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
